molecular formula C7H7BrO2S B13081988 3-Bromo-5-ethylthiophene-2-carboxylic acid

3-Bromo-5-ethylthiophene-2-carboxylic acid

Cat. No.: B13081988
M. Wt: 235.10 g/mol
InChI Key: HCJCGMNBHGXUNS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-5-ethylthiophene-2-carboxylic acid typically involves the bromination of 5-ethylthiophene-2-carboxylic acid. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylthiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .

Biological Activity

3-Bromo-5-ethylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanism of action, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and an ethyl group, along with a carboxylic acid functional group. This unique structure imparts specific chemical reactivity, making it valuable in various research and industrial applications. The presence of the bromine atom enhances the compound's ability to interact with biological targets, influencing its biological activity.

The mechanism of action for this compound primarily involves enzyme inhibition and modulation of signaling pathways. The carboxylic acid group allows for hydrogen bonding interactions with enzyme active sites, while the bromine atom can participate in halogen bonding, enhancing binding affinity.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

Cell Line IC50 (μM)
HepG2 (liver cancer)< 25
MCF-7 (breast cancer)< 25
PC-3 (prostate cancer)< 30

These results indicate that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against bacterial strains revealed significant activity, particularly against Gram-positive bacteria. The following table summarizes the antimicrobial efficacy:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Bromination : The ethylthiophene derivative undergoes bromination using bromine in a suitable solvent.
  • Carboxylation : Following bromination, the introduction of the carboxylic acid group can be accomplished via carboxylation reactions using carbon dioxide under high pressure.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing .

Case Studies

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Anti-proliferative Studies : A study demonstrated that derivatives of this compound showed significant anti-proliferative effects on cancer cell lines, indicating its potential as an anticancer drug candidate .
  • Antimicrobial Efficacy : Another research project reported that compounds related to this structure exhibited marked antibacterial activity against resistant strains, suggesting possible applications in treating infections .

Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

3-bromo-5-ethylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H7BrO2S/c1-2-4-3-5(8)6(11-4)7(9)10/h3H,2H2,1H3,(H,9,10)

InChI Key

HCJCGMNBHGXUNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)C(=O)O)Br

Origin of Product

United States

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